Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
“Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound . It is related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Metabolism and Biotransformation
Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate and related compounds have been studied for their metabolism and biotransformation in various species including rats, monkeys, and humans. The metabolism pathways identified include N-dealkylation and the formation of a novel mercapturic acid adduct, suggesting a complex biotransformation process involving electrophilic intermediates (Zhang et al., 2000).
Structural Characterization and Properties
Structural characterization and properties of derivatives of this compound have been explored. Studies include the synthesis, characterization, and analysis of crystal structures and electronic properties, providing insights into the compound's potential interactions and stability (Şahin et al., 2012), (Georges et al., 1989).
Molecular Interaction Studies
Research into the molecular interactions of related compounds has been conducted, particularly focusing on their binding affinities and interactions with specific receptors. For example, studies have analyzed the antagonist activity for CB1 cannabinoid receptors, shedding light on the structural basis of receptor binding and antagonist activity (Shim et al., 2002).
Antiproliferative Activity
Derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, revealing potential as anticancer agents. The studies indicate the importance of structural modifications in enhancing biological activity (Mallesha et al., 2012).
Synthesis and Pharmacological Evaluation
Synthesis and pharmacological evaluation of novel derivatives targeting specific receptors have been conducted, highlighting the versatility and potential therapeutic applications of these compounds. This includes the development of compounds with potential antipsychotic, anticancer, and antimicrobial properties, as well as inhibitors for various enzymes and receptors (Raviña et al., 2000), (Katariya et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Similar compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may affect pathways related to inflammation and immune response.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Indole derivatives, which are structurally similar, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-17(22)13-5-6-16(19-12-13)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKYFOJFPTOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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